PIKfyve Inhibitory Potency: ~410-Fold Weaker Than the Clinical Benchmark Apilimod
The compound is reported to exhibit an IC50 of 5,750 nM (5.75 µM) against PIKfyve in a biochemical inhibition assay [1]. In contrast, the clinical-stage PIKfyve inhibitor apilimod (STA-5326) achieves an IC50 of 14 nM under comparable in vitro kinase assay conditions [2]. This represents an approximately 410-fold weaker potency for the target compound. Additional comparators from the same patent family include Example 00181 (IC50 = 32 nM) and Example 00167 (IC50 = 3 nM), further illustrating the potency gap [3]. NOTE: The BindingDB entry BDBM645410 associated with this compound displays a SMILES string that does not precisely correspond to the dihydrobenzofuran-pivalamide structure. Users must independently verify the compound identity and assay data before relying on these figures for procurement decisions.
| Evidence Dimension | PIKfyve inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,750 nM (BindingDB BDBM645410; identity unconfirmed) |
| Comparator Or Baseline | Apilimod: IC50 = 14 nM (Guide to Immunopharmacology); Example 00181: IC50 = 32 nM; Example 00167: IC50 = 3 nM |
| Quantified Difference | ~410-fold weaker vs. apilimod; ~180-fold weaker vs. Example 00181; ~1,900-fold weaker vs. Example 00167 |
| Conditions | PIKfyve biochemical assay (Carna Biosciences proprietary methodology based on ADP-Glo Kinase assay) |
Why This Matters
The large potency differential defines the compound's utility profile: it is unsuitable as a high-potency PIKfyve probe but may serve as a low-affinity control or as a starting point for structure-activity relationship (SAR) optimization campaigns where weaker affinity is desired.
- [1] BindingDB. BDBM645410: Affinity Data IC50 = 5.75E+3 nM, PIKfyve Biochemical Assay. Associated with US20240016810, Compound TABLE 16.23; US20240150358, Example 00189; US20240208964, Biochemistry 23. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=645410 (accessed 2026-05-09). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Apilimod: PIKfyve kinase activity in vitro IC50 = 14 nM. Derived from Chem Biol (2013) 20: 912-21 [PMID:23890009]. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=7937 (accessed 2026-05-09). View Source
- [3] BindingDB. BDBM645402: IC50 = 32 nM; BDBM645377: IC50 = 3 nM. Associated with US20240016810 and US20240150358 patent families. https://www.bindingdb.org/ (accessed 2026-05-09). View Source
